ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative characterized by a unique substitution pattern. Its structure includes a dihydrothiazole ring system with methyl groups at positions 3 and 4, an ethyl carboxylate ester at position 5, and a (2-chloro-5-nitrobenzoyl)imino moiety at position 2 (Z-configuration). The presence of electron-withdrawing substituents (chloro and nitro groups) on the benzoyl ring distinguishes it from simpler analogs and may influence its electronic properties, reactivity, and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-(2-chloro-5-nitrobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O5S/c1-4-24-14(21)12-8(2)18(3)15(25-12)17-13(20)10-7-9(19(22)23)5-6-11(10)16/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATDTCFOSVEQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a chloro and nitro group in its structure enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar thiazole structures can induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis shows that the presence of electron-donating groups like methyl at specific positions on the phenyl ring significantly enhances cytotoxic activity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | A431 | 1.61 ± 1.92 | Induces apoptosis |
| Compound 10 | Jurkat | 1.98 ± 1.22 | Bcl-2 inhibition |
The incorporation of a carboxylate moiety at the 5-position of the thiazole ring has been shown to be crucial for enhancing anticancer activity, as evidenced by compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Thiazole derivatives also display promising antimicrobial properties. Recent studies have identified several compounds that showcase activity against drug-resistant strains of bacteria and fungi:
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Compound 3h | Methicillin-resistant S. aureus | Excellent | |
| Compound 7 | Vancomycin-resistant E. faecium | Favorable | |
| Compound 8f | Candida auris | Greater than fluconazole |
These findings suggest that modifications to the thiazole structure can lead to enhanced antimicrobial efficacy, making these compounds potential candidates for further development in treating resistant infections.
The biological activities of this compound are attributed to its ability to interact with various cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. Additionally, the lipophilic nature of the compound facilitates its penetration through cell membranes, allowing it to reach intracellular targets effectively.
Case Studies and Research Findings
A series of studies have evaluated the anticancer and antimicrobial properties of thiazole derivatives:
- Anticancer Studies : A study involving a range of thiazole derivatives showed significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The most active compound had an IC50 value between 10–30 µM, indicating potent activity compared to existing treatments .
- Antimicrobial Studies : Another investigation focused on novel thiazole derivatives demonstrated broad-spectrum activity against both Gram-positive bacteria and drug-resistant fungi. These compounds were synthesized and screened using established protocols such as the MTT assay for cytotoxicity .
Comparison with Similar Compounds
Comparison with Traditional Methods
Traditional approaches to synthesize dihydrothiazoles often involve multi-step sequences, such as:
Preparation of β-keto ester derivatives.
Reaction with disubstituted thioureas.
These methods typically require catalysts (e.g., Lewis acids) and result in lower yields due to intermediate purification challenges. The one-pot strategy used for 1a offers superior efficiency, as shown in Table 1 .
Structural and Crystallographic Analysis
Hydrogen Bonding and Crystal Packing
The target compound’s nitro and chloro substituents are likely to influence its hydrogen-bonding patterns. Studies using graph set analysis (as described by Bernstein et al.) could elucidate these differences .
Ring Puckering and Conformational Dynamics
The dihydrothiazole ring’s puckering can be quantified using Cremer-Pople parameters (amplitude $ q $, phase $ \phi $). For example, substituents like the bulky (2-chloro-5-nitrobenzoyl)imino group in the target compound may induce greater puckering ($ q $) compared to smaller groups in analogs. Computational analysis via the Cambridge Structural Database (CSD) would enable direct comparison with over 250,000 documented structures .
Table 2: Hypothetical Ring Puckering Parameters
Electronic and Reactivity Profiles
The nitro and chloro groups on the benzoyl ring of the target compound significantly alter its electronic properties:
- Comparison with Analogs : Compounds like 1a , which feature alkyl substituents, exhibit higher electron density on the thiazole ring, leading to divergent reactivity in cross-coupling or cycloaddition reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
